N-{3'-acetyl-1-[2-(4-chlorophenoxy)ethyl]-5,7-dimethyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide
Description
N-{3'-Acetyl-1-[2-(4-chlorophenoxy)ethyl]-5,7-dimethyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide is a structurally complex spirocyclic compound featuring an indole core fused to a 1,3,4-thiadiazole ring via a spiro junction. Key structural elements include:
- Spiro architecture: The indole moiety is connected to the thiadiazole ring at the C3 position, creating a rigid bicyclic framework .
- Substituents: A 4-chlorophenoxyethyl group at the N1 position of the indole ring. Acetyl and acetamide groups at the 3' and 5' positions of the thiadiazole ring, respectively. Methyl groups at the 5 and 7 positions of the indole ring. This compound’s design leverages the pharmacological relevance of spiroheterocycles, which are known for their conformational rigidity and ability to interact with biological targets such as enzymes and receptors .
Properties
IUPAC Name |
N-[4-acetyl-1'-[2-(4-chlorophenoxy)ethyl]-5',7'-dimethyl-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN4O4S/c1-13-11-14(2)20-19(12-13)23(28(16(4)30)26-22(33-23)25-15(3)29)21(31)27(20)9-10-32-18-7-5-17(24)6-8-18/h5-8,11-12H,9-10H2,1-4H3,(H,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVQIBTPYYFRHLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C3(C(=O)N2CCOC4=CC=C(C=C4)Cl)N(N=C(S3)NC(=O)C)C(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{3'-acetyl-1-[2-(4-chlorophenoxy)ethyl]-5,7-dimethyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.
Molecular Structure
The compound features a spiro-indole structure linked to a thiadiazole moiety, which is known for its diverse biological activities. The key structural components include:
- Indole Ring : Associated with various pharmacological effects.
- Thiadiazole Ring : Known for antimicrobial and anti-inflammatory properties.
- Chlorophenoxyethyl Group : Enhances lipophilicity and potential receptor interactions.
Key Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈ClN₃O₃S |
| Molecular Weight | 373.86 g/mol |
| Solubility | Soluble in DMSO and DMF |
| Melting Point | Not specified |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at various receptors due to its structural features.
- Antioxidant Activity : Potentially scavenging free radicals and reducing oxidative stress.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, related thiadiazole derivatives have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus .
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial effects of similar compounds using the agar well diffusion method. The minimum inhibitory concentration (MIC) was determined for several strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
| Candida albicans | 64 |
These results suggest that this compound may possess similar antimicrobial properties .
Antioxidant Activity
Preliminary assays indicate that compounds with the indole-thiadiazole framework exhibit antioxidant properties through DPPH radical scavenging assays. The compound's ability to donate electrons may contribute to its protective effects against oxidative damage.
Potential Applications
Given its promising biological activities, this compound could have applications in:
- Pharmaceutical Development : As a lead compound for developing new antimicrobial agents.
- Antioxidant Formulations : In nutraceuticals aimed at reducing oxidative stress.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound’s activity and physicochemical properties are influenced by variations in substituents. Below is a comparative analysis with structurally related molecules:
Notes:
- *Molecular weight calculated based on formula C₂₄H₂₅ClN₄O₄S.
- Replacement with a piperidinylethyl group introduces basicity, which may increase solubility in physiological environments .
- Morpholine-carbonyl and fluoro substituents in unrelated indole derivatives (e.g., ) correlate with potent antiproliferative activity, suggesting that similar modifications in the target compound could enhance efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
